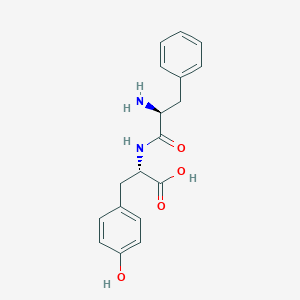

Phenylalanyltyrosine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O4/c19-15(10-12-4-2-1-3-5-12)17(22)20-16(18(23)24)11-13-6-8-14(21)9-7-13/h1-9,15-16,21H,10-11,19H2,(H,20,22)(H,23,24)/t15-,16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSXRLASFHBWESK-HOTGVXAUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30333656 | |

| Record name | L-Phenylalanyl-L-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30333656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Phenylalanyltyrosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029007 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

17355-18-9 | |

| Record name | L-Phenylalanyl-L-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30333656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenylalanyltyrosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029007 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of Phenylalanyltyrosine: Pathways and Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide provides a comprehensive overview of the synthetic pathways and underlying mechanisms for the dipeptide phenylalanyltyrosine (Phe-Tyr). Recognizing the importance of this structural motif in various bioactive molecules, this document delves into both biological and chemical methodologies for its synthesis. The guide is structured to provide not only procedural details but also the causal reasoning behind experimental choices, ensuring a thorough understanding for researchers, scientists, and professionals in drug development. We will explore the intricacies of non-ribosomal peptide synthesis as a potential biosynthetic route and detail the robust and widely applicable solid-phase peptide synthesis (SPPS) for its chemical preparation. This guide aims to be a critical resource, blending theoretical principles with practical, field-proven insights to empower the design and execution of phenylalanyltyrosine synthesis.

Introduction: The Significance of the Phenylalanyltyrosine Moiety

The dipeptide phenylalanyltyrosine is a fundamental building block in a variety of biologically active peptides and natural products. Its structure, comprising two aromatic amino acids, imparts specific conformational properties and potential for π-π stacking interactions, which can be crucial for molecular recognition and biological function.[1] Understanding the synthesis of this dipeptide is therefore of significant interest in fields ranging from medicinal chemistry and drug discovery to materials science. This guide will explore the two primary avenues for obtaining phenylalanyltyrosine: harnessing nature's machinery through enzymatic pathways and leveraging the precision and versatility of chemical synthesis.

Biosynthetic Pathways: A Look into Nature's Assembly Line

While the direct biosynthesis of phenylalanyltyrosine is not as ubiquitously documented as that of its constituent amino acids, the principles of non-ribosomal peptide synthesis offer a compelling model for its enzymatic production in microorganisms.

Precursor Biosynthesis: The Shikimate Pathway

The journey to phenylalanyltyrosine begins with the biosynthesis of its aromatic amino acid precursors, phenylalanine and tyrosine. In many organisms, this occurs via the shikimate pathway, a seven-step metabolic route that converts the central metabolites phosphoenolpyruvate and erythrose 4-phosphate into chorismate. Chorismate serves as a crucial branch point for the synthesis of all three aromatic amino acids.[2]

Non-Ribosomal Peptide Synthetases (NRPS): A Plausible Enzymatic Route

Non-ribosomal peptide synthetases (NRPSs) are large, modular enzymes that act as molecular assembly lines to produce a vast array of peptides, often with complex and modified structures.[3][4][5] These systems are independent of messenger RNA and ribosomes.[5] A hypothetical NRPS module for the synthesis of phenylalanyltyrosine would consist of specific domains, each with a defined catalytic function.[6]

The core domains of an NRPS module include:

-

Adenylation (A) domain: Responsible for recognizing and activating a specific amino acid (in this case, phenylalanine or tyrosine) as an aminoacyl adenylate.

-

Thiolation (T) or Peptidyl Carrier Protein (PCP) domain: Covalently tethers the activated amino acid via a thioester linkage to a 4'-phosphopantetheinyl arm.

-

Condensation (C) domain: Catalyzes the formation of the peptide bond between the aminoacyl groups tethered to the T domains of adjacent modules.[6]

A minimal NRPS system for phenylalanyltyrosine synthesis would involve two modules, one for phenylalanine and one for tyrosine.

Hypothetical NRPS Mechanism for Phenylalanyltyrosine Synthesis

Caption: Hypothetical Non-Ribosomal Peptide Synthetase (NRPS) workflow for Phenylalanyltyrosine synthesis.

Chemical Synthesis: Precision and Control in the Laboratory

Chemical synthesis, particularly solid-phase peptide synthesis (SPPS), offers a highly controlled and versatile approach to producing phenylalanyltyrosine. This method allows for the precise incorporation of natural and non-natural amino acids, making it a cornerstone of modern peptide chemistry.

The Core Principles of Solid-Phase Peptide Synthesis (SPPS)

SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support or resin.[7] The key advantage of this technique is the ability to drive reactions to completion by using excess reagents, which can then be easily removed by simple filtration and washing, thus avoiding complex purification steps after each coupling.[7] The general cycle of SPPS involves:

-

Deprotection: Removal of the temporary N-terminal protecting group from the resin-bound amino acid or peptide.

-

Activation and Coupling: Activation of the carboxyl group of the incoming amino acid and its subsequent coupling to the deprotected N-terminus of the resin-bound chain.

-

Washing: Thorough washing of the resin to remove excess reagents and by-products.

This cycle is repeated until the desired peptide sequence is assembled.

Strategic Choices: Protecting Groups and Coupling Reagents

The success of SPPS hinges on a well-defined strategy for protecting reactive functional groups. An orthogonal protection scheme is typically employed, where the N-terminal protecting group and the side-chain protecting groups can be removed under different conditions.[8]

Table 1: Common Protecting Groups for Phenylalanyltyrosine Synthesis

| Functional Group | Amino Acid | Protecting Group | Abbreviation | Cleavage Conditions |

| α-Amino | Phenylalanine/Tyrosine | 9-Fluorenylmethyloxycarbonyl | Fmoc | Basic (e.g., 20% piperidine in DMF)[9] |

| α-Amino | Phenylalanine/Tyrosine | tert-Butoxycarbonyl | Boc | Acidic (e.g., TFA)[8] |

| Side Chain (Phenolic Hydroxyl) | Tyrosine | tert-Butyl | tBu | Strongly Acidic (e.g., TFA)[10] |

| Side Chain (Phenolic Hydroxyl) | Tyrosine | Benzyl | Bzl | Strongly Acidic (e.g., HF or TFMSA)[8] |

The formation of the peptide bond is facilitated by coupling reagents that activate the carboxylic acid of the incoming amino acid.

Table 2: Selected Coupling Reagents for Peptide Synthesis

| Reagent Class | Examples | Activating Mechanism | Key Features |

| Carbodiimides | Dicyclohexylcarbodiimide (DCC), Diisopropylcarbodiimide (DIC)[11] | Forms a reactive O-acylisourea intermediate. | Often used with additives like HOBt to reduce side reactions. |

| Onium Salts (Aminium/Uronium) | HBTU, HATU, HCTU[12] | Forms an active ester (e.g., OBt or OAt ester). | Generally fast, efficient, and suppress racemization.[12][13] |

| Phosphonium Salts | PyBOP, PyAOP[12] | Forms an active ester. | Highly efficient, particularly for sterically hindered couplings.[13] |

Experimental Protocol: Solid-Phase Synthesis of Phenylalanyltyrosine (Fmoc/tBu Strategy)

This protocol outlines a standard manual SPPS procedure for the synthesis of phenylalanyltyrosine (Phe-Tyr) using the widely adopted Fmoc/tBu strategy on a Wang resin.

Materials:

-

Fmoc-Tyr(tBu)-Wang resin

-

Fmoc-Phe-OH

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt)

-

20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)

-

DMF (peptide synthesis grade)

-

Dichloromethane (DCM)

-

Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

Procedure:

-

Resin Swelling: Swell the Fmoc-Tyr(tBu)-Wang resin in DMF for 30-60 minutes in a reaction vessel.[14]

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the 20% piperidine in DMF solution to the resin and agitate for 20 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (3x) and DCM (3x).

-

-

Phenylalanine Coupling:

-

In a separate vial, dissolve Fmoc-Phe-OH (3 eq.), DIC (3 eq.), and HOBt (3 eq.) in DMF.

-

Add the activation solution to the deprotected resin and agitate for 1-2 hours.

-

Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).

-

Once the reaction is complete, drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).

-

-

Final Fmoc Deprotection:

-

Repeat step 2 to remove the Fmoc group from the N-terminal phenylalanine.

-

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry it under a stream of nitrogen.

-

Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature.[15]

-

Filter the resin and collect the filtrate containing the crude peptide.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

-

-

Purification and Characterization:

-

Purify the crude phenylalanyltyrosine by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterize the purified dipeptide by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to confirm its identity and purity.[16]

-

Solid-Phase Synthesis Workflow for Phenylalanyltyrosine

Caption: Step-by-step workflow for the solid-phase synthesis of Phenylalanyltyrosine.

Chemo-enzymatic Synthesis: The Best of Both Worlds

A hybrid approach, known as chemo-enzymatic synthesis, can also be envisioned for the production of phenylalanyltyrosine. This strategy combines the high selectivity of enzymes with the versatility of chemical reactions. For instance, an enzyme like a ligase could be employed to catalyze the formation of the peptide bond between chemically synthesized, and appropriately protected, phenylalanine and tyrosine derivatives.[17] This approach can offer advantages in terms of milder reaction conditions and potentially higher stereoselectivity compared to purely chemical methods.

Conclusion

The synthesis of phenylalanyltyrosine can be approached through both biological and chemical methodologies. While direct enzymatic synthesis via NRPSs remains a plausible but less characterized route, chemical synthesis, particularly solid-phase peptide synthesis, provides a robust, reliable, and highly adaptable platform for its production. The choice of synthetic strategy will ultimately depend on the desired scale, purity requirements, and the potential need for incorporating non-canonical analogs. A thorough understanding of the underlying mechanisms, from the intricacies of enzymatic catalysis to the strategic selection of protecting groups and coupling reagents, is paramount for the successful synthesis of this important dipeptide and its derivatives. This guide provides the foundational knowledge and practical insights necessary to navigate these synthetic landscapes.

References

-

Proteolysis. (2024, January 22). In Wikipedia. Retrieved from [Link]

-

Scalable Hydrophobic Tag-Assisted Convergent Synthesis of Cetrorelix Acetate. (2026, January 23). Organic Process Research & Development. Retrieved from [Link]

-

The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. (2024, January 24). MDPI. Retrieved from [Link]

-

Synthesis of (S)- and (R)-β-Tyrosine by Redesigned Phenylalanine Aminomutase. (2025, November 20). ResearchGate. Retrieved from [Link]

-

Solid-phase synthesis of phenylalanine containing peptides using a traceless triazene linker. (2012, November 2). PubMed. Retrieved from [Link]

-

Phenylalanine and tyrosine synthesis under primitive earth conditions. (1969, November 7). Science. Retrieved from [Link]

-

The Chemo- Enzymatic Synthesis of Labeled L-Amino Acids and Some of Their Derivatives. (2018, May 30). SpringerLink. Retrieved from [Link]

-

Differentiation of natural and synthetic phenylalanine and tyrosine through natural abundance 2H nuclear magnetic resonance. (2004, March 12). PubMed. Retrieved from [Link]

-

Introduction to Peptide Synthesis. (2019, February 15). Master Organic Chemistry. Retrieved from [Link]

-

Nonribosomal peptide synthetases and their biotechnological potential in Penicillium rubens. (2021, September 1). PubMed Central. Retrieved from [Link]

-

Greening the synthesis of peptide therapeutics: an industrial perspective. (2020, November 24). RSC Publishing. Retrieved from [Link]

-

Amino Acid Derivatives for Peptide Synthesis. (n.d.). Retrieved from [Link]

-

Tyrosine‐Rich Peptides as a Platform for Assembly and Material Synthesis. (2019, April 24). PubMed Central. Retrieved from [Link]

-

Chorismate, Phenylalanine, Tyrosine Biosynthesis. (2017, April 20). YouTube. Retrieved from [Link]

-

Nonribosomal Peptide Synthesis Definitely Working Out of the Rules. (2022, March 7). MDPI. Retrieved from [Link]

-

Coupling Reagents. (n.d.). Aapptec Peptides. Retrieved from [Link]

-

Solid phase synthesis of a growth hormone releasing factor Tyr-D-Trp-Ala-Trp-D-Phe. (1986). Sabinet. Retrieved from [Link]

-

25.8: Peptide Synthesis. (2020, May 30). Chemistry LibreTexts. Retrieved from [Link]

-

The chemo- enzymatic synthesis of labeled l-amino acids and some of their derivatives. (2018, May 30). SpringerLink. Retrieved from [Link]

-

Structure reactivity analysis for Phenylalanine and Tyrosine. (2021, September 24). ResearchGate. Retrieved from [Link]

-

expression of selected non-ribosomal peptide synthetases inAspergillus fumigatus is controlled by the availability of free iron. (2005, July 1). Oxford Academic. Retrieved from [Link]

-

Peptide bond formation (video). (n.d.). Khan Academy. Retrieved from [Link]

-

Synthesis and biological study of novel FELL analogs containing L- or D-tyr instead of L-phe in the N-terminus. (2025, December 10). ResearchGate. Retrieved from [Link]

-

Peptide Bond Formation or Synthesis. (n.d.). BYJU'S. Retrieved from [Link]

-

Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (2020, March 17). Nowick Lab. Retrieved from [Link]

-

Structural Biology of Non-Ribosomal Peptide Synthetases. (2012, January 1). PubMed Central. Retrieved from [Link]

-

7: Overview of Phenylalanine & Tyrosine metabolism. (2021, December 18). YouTube. Retrieved from [Link]

-

Nonribosomal peptide. (2024, January 19). In Wikipedia. Retrieved from [Link]

-

Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. (2007, December 13). ResearchGate. Retrieved from [Link]

-

Peptide Bond Synthesis by a Mechanism Involving an Enzymatic Reaction and a Subsequent Chemical Reaction. (2018, February 2). PubMed Central. Retrieved from [Link]

-

Essential Amino Acids: Chart, Abbreviations and Structure. (2025, April 1). Technology Networks. Retrieved from [Link]

-

Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. (2007, December 13). Luxembourg Bio Technologies. Retrieved from [Link]

-

Recent development of peptide coupling reagents in organic synthesis. (2004, January 5). Tetrahedron. Retrieved from [Link]

Sources

- 1. The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance [mdpi.com]

- 2. m.youtube.com [m.youtube.com]

- 3. Nonribosomal peptide synthetases and their biotechnological potential in Penicillium rubens - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Nonribosomal peptide - Wikipedia [en.wikipedia.org]

- 6. Structural Biology of Non-Ribosomal Peptide Synthetases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.co.za [journals.co.za]

- 8. peptide.com [peptide.com]

- 9. biosynth.com [biosynth.com]

- 10. peptide.com [peptide.com]

- 11. peptide.com [peptide.com]

- 12. 肽偶联剂选择指南 [sigmaaldrich.com]

- 13. bachem.com [bachem.com]

- 14. chem.uci.edu [chem.uci.edu]

- 15. luxembourg-bio.com [luxembourg-bio.com]

- 16. researchgate.net [researchgate.net]

- 17. d-nb.info [d-nb.info]

An In-depth Technical Guide to Phenylalanyltyrosine Biosynthesis in Microorganisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

The dipeptide phenylalanyltyrosine (Phe-Tyr) represents a fundamental structural motif found in various bioactive natural products and serves as a target for biotechnological production due to its applications in the pharmaceutical and nutritional industries. Understanding its biosynthesis in microorganisms is paramount for developing engineered production platforms. This guide provides a comprehensive technical overview of the microbial biosynthesis of phenylalanyltyrosine, with a primary focus on the Non-Ribosomal Peptide Synthetase (NRPS) machinery. We dissect the upstream metabolic pathways supplying the aromatic amino acid precursors, detail the modular architecture and catalytic cycle of a model dipeptide synthetase, and present robust experimental methodologies for the identification, heterologous expression, and analysis of these biosynthetic systems. This document is intended to serve as a field-proven guide for researchers aiming to explore, characterize, and engineer microbial pathways for the production of phenylalanyltyrosine and other valuable dipeptides.

Part 1: The Building Blocks - Precursor Biosynthesis

The journey to synthesizing phenylalanyltyrosine begins with the central metabolism of the microorganism. The aromatic amino acids L-phenylalanine and L-tyrosine are products of the shikimate pathway, a conserved metabolic route found in bacteria, fungi, and plants, but absent in animals.[1] A robust supply of these precursors is arguably the most critical factor for achieving high production titers of the final dipeptide.

The pathway initiates with the condensation of phosphoenolpyruvate (PEP) from glycolysis and erythrose-4-phosphate (E4P) from the pentose phosphate pathway. A series of seven enzymatic steps converts these central metabolites into chorismate, the final branch-point intermediate of the common shikimate pathway.[2]

From chorismate, the pathway bifurcates:

-

L-Phenylalanine Synthesis: Chorismate is converted to prephenate by a chorismate mutase. Subsequently, prephenate dehydratase catalyzes the formation of phenylpyruvate, which is then transaminated to yield L-phenylalanine.[3]

-

L-Tyrosine Synthesis: In many microorganisms, including Escherichia coli, prephenate is converted to 4-hydroxyphenylpyruvate by prephenate dehydrogenase. A final transamination step yields L-tyrosine.[4]

Feedback inhibition is a critical regulatory mechanism in this pathway. The terminal products, phenylalanine and tyrosine, often inhibit the initial enzymes of their respective branches (e.g., chorismate mutase, prephenate dehydrogenase) and the first enzyme of the common pathway, DAHP synthase.[2][3] This regulation must be overcome in engineered strains to ensure a high flux towards the precursor amino acids.

Part 2: The Assembly Line - Non-Ribosomal Peptide Synthetase (NRPS) Machinery

Microorganisms synthesize a vast array of peptides, not through the ribosome, but via large, modular enzyme complexes called Non-Ribosomal Peptide Synthetases (NRPSs).[5] These enzymatic assembly lines are responsible for producing many clinically important natural products, including antibiotics and immunosuppressants.[6] The synthesis of a simple dipeptide like phenylalanyltyrosine is a canonical example of NRPS activity.

An NRPS capable of synthesizing Phe-Tyr would be a dimodular protein. Each module is responsible for the recognition, activation, and incorporation of one specific amino acid into the growing peptide chain.[7] A module is further subdivided into functional domains:

-

Adenylation (A) Domain: This domain acts as the "gatekeeper." It selectively recognizes a specific amino acid (e.g., phenylalanine), and activates it by hydrolyzing ATP to form an aminoacyl-AMP intermediate. This step provides the energy for peptide bond formation.

-

Thiolation (T) Domain (or Peptidyl Carrier Protein, PCP): This small domain is the conveyor belt of the assembly line. It is post-translationally modified with a 4'-phosphopantetheine (Ppant) arm. The activated amino acid is covalently tethered as a thioester to the terminal thiol of this arm.

-

Condensation (C) Domain: This is the catalytic core for peptide bond formation. It catalyzes the nucleophilic attack of the amino group of the downstream aminoacyl-thioester onto the upstream peptidyl-thioester, elongating the peptide chain.

-

Thioesterase (TE) Domain: This is the final domain in the NRPS assembly line. It is responsible for releasing the fully synthesized peptide from the enzyme, typically through hydrolysis (to yield a linear peptide) or intramolecular cyclization.

Catalytic Cycle for Phenylalanyltyrosine Synthesis:

-

Module 1 (Phe-specific): The A-domain activates L-phenylalanine. The T-domain of Module 1 is then loaded with the resulting phenylalanyl-AMP, forming a covalent Phe-S-Tether.

-

Module 2 (Tyr-specific): Concurrently, the A-domain of Module 2 activates L-tyrosine and loads it onto its cognate T-domain, forming a Tyr-S-Tether.

-

Condensation: The C-domain of Module 2 orchestrates the peptide bond formation. It positions the two loaded T-domains such that the amino group of tyrosine attacks the thioester carbonyl of phenylalanine. This results in the dipeptide, Phe-Tyr, being covalently attached to the T-domain of Module 2.

-

Termination: The Phe-Tyr-S-Tethered T-domain swings into the active site of the terminal TE domain. The TE domain catalyzes the hydrolysis of the thioester bond, releasing the free dipeptide, phenylalanyltyrosine, and regenerating the apo-NRPS for another catalytic cycle.

Part 3: Engineered Biosynthesis and Biotechnological Production

The direct isolation of phenylalanyltyrosine from natural microbial sources is often impractical due to low production levels. Therefore, metabolic engineering and heterologous expression in well-characterized host organisms like E. coli or Saccharomyces cerevisiae are the preferred strategies for industrial production.[8]

The core strategy involves two main thrusts:

-

Enhancing Precursor Supply: As previously noted, the availability of phenylalanine and tyrosine is a major bottleneck. Successful engineering efforts focus on deregulating the shikimate pathway. This is achieved by overexpressing feedback-resistant variants of key enzymes like DAHP synthase (aroGfbr) and the chorismate mutase/prephenate dehydrogenase complex (tyrAfbr).[2][3] Additionally, knocking out competing pathways that drain the precursor pools can further enhance availability.

-

Efficient NRPS Expression and Function: The large, multi-domain nature of NRPSs presents challenges for heterologous expression. Codon optimization of the NRPS gene for the expression host is standard practice. Furthermore, since T-domains require post-translational phosphopantetheinylation to become active, co-expression of a promiscuous 4'-phosphopantetheinyl transferase (PPTase), such as Sfp from Bacillus subtilis or MtaA from Myxococcus xanthus, is often essential for producing a functional holo-NRPS.[9]

The following table summarizes representative production titers achieved for the precursor amino acids in engineered E. coli, illustrating the potential for supplying the building blocks for dipeptide synthesis.

| Product | Host Strain | Key Engineering Strategies | Titer (g/L) | Reference |

| L-Phenylalanine | E. coli | Overexpression of feedback-resistant aroG, pheA; adaptive evolution | 80.48 | [10] |

| L-Tyrosine | E. coli | Overexpression of feedback-resistant aroG, tyrA; central metabolism modifications | 9.7 | [4] |

| Tyrosine Derivative | E. coli | Chromosomal integration of Tyr-producing module | 0.039 | [11] |

Part 4: Key Experimental Methodologies

A systematic workflow is required to identify a target NRPS, validate its function, and produce the desired dipeptide.

Protocol 1: Bioinformatic Identification of Phenylalanyltyrosine NRPS Gene Clusters

The causality behind this protocol is to leverage the conserved domain architecture of NRPSs to identify putative biosynthetic gene clusters (BGCs) in microbial genome sequences.

-

Obtain Genome Sequence: Acquire the complete or draft genome sequence of a microorganism suspected of producing peptides.

-

Submit to antiSMASH: Upload the genome sequence (FASTA format) to the antiSMASH (antibiotics and Secondary Metabolite Analysis Shell) web server.[12][13] This tool is the gold standard for identifying secondary metabolite BGCs.

-

Analyze NRPS Clusters: Navigate the antiSMASH output to regions identified as "NRPS" or "Hybrid PKS-NRPS". The tool provides a visual representation of the gene cluster and a detailed annotation of all predicted domains.[14][15]

-

Predict Substrate Specificity: Click on the individual Adenylation (A) domains within the predicted NRPS. antiSMASH employs algorithms based on the domain's "specificity-conferring code" to predict which amino acid it is likely to activate.[16][17]

-

Identify Candidate Synthetase: Search for a dimodular NRPS where the first module's A-domain is predicted to activate Phenylalanine and the second module's A-domain is predicted to activate Tyrosine. The presence of a terminal Thioesterase (TE) domain is also a key indicator.

Protocol 2: Heterologous Expression and Production in E. coli

The goal is to produce the target NRPS enzyme in a controlled, well-understood host system to validate its function and produce the dipeptide.

-

Gene Synthesis and Cloning: Based on the sequence from the bioinformatic analysis, synthesize the NRPS gene, codon-optimized for E. coli. Clone this gene into a suitable expression vector (e.g., a pET or pBAD series plasmid) under the control of an inducible promoter (e.g., T7 or araBAD).

-

PPTase Co-expression: To ensure NRPS activation, clone a PPTase gene (e.g., sfp) into a second, compatible plasmid with a different antibiotic resistance marker and promoter.

-

Host Transformation: Co-transform a suitable E. coli expression host (e.g., BL21(DE3) or DH10B) with both the NRPS plasmid and the PPTase plasmid.

-

Cultivation and Induction: a. Grow the transformed cells in a rich medium (e.g., LB or TB) with appropriate antibiotics at 37°C to an OD600 of 0.6-0.8. b. Crucial Step: To improve the solubility of the large NRPS protein, reduce the culture temperature to a lower range (e.g., 18-22°C).[18] c. Add the appropriate inducer(s) (e.g., IPTG for the T7 promoter, L-arabinose for the araBAD promoter) to initiate expression of the NRPS and PPTase.

-

Fermentation: Continue incubation at the lower temperature with shaking for an extended period (e.g., 24-72 hours) to allow for protein expression and product accumulation.[9]

Protocol 3: Purification and Analytical Verification

This protocol aims to isolate the produced dipeptide from the culture and confirm its identity and purity.

-

Product Extraction: a. Pellet the cells by centrifugation. The dipeptide may be intracellular or secreted. b. For secreted peptides, the supernatant can be used directly. To capture hydrophobic peptides, add a resin like Amberlite XAD-16 to the culture during fermentation. The resin can then be harvested and washed with an organic solvent (e.g., methanol) to elute the product.[9][19] c. For intracellular peptides, lyse the cell pellet (e.g., by sonication) and clarify the lysate by centrifugation.

-

Sample Preparation: Evaporate the organic solvent from the extract and redissolve the residue in a suitable solvent for analysis (e.g., 50% methanol). Filter the sample through a 0.22 µm filter.

-

HPLC Analysis: a. Inject the prepared sample onto a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system equipped with a C18 column.[20][21] b. Elute the sample using a gradient of water and acetonitrile, both typically containing 0.1% formic acid. c. Monitor the elution profile using a UV detector (e.g., at 220 nm and 280 nm). Compare the retention time of the major peak to that of an authentic phenylalanyltyrosine standard.

-

LC-MS/MS Verification: a. Couple the HPLC output to a mass spectrometer (LC-MS).[22] b. Acquire the mass spectrum of the peak corresponding to the putative dipeptide. The expected [M+H]+ for phenylalanyltyrosine is m/z 329.14. c. Perform tandem mass spectrometry (MS/MS) on the parent ion (m/z 329.14). The fragmentation pattern should be consistent with the dipeptide structure (e.g., showing fragments corresponding to the tyrosine immonium ion at m/z 136.07 and the phenylalanine immonium ion at m/z 120.08). This provides definitive structural confirmation.

Conclusion and Future Perspectives

The biosynthesis of phenylalanyltyrosine in microorganisms is a classic example of the elegant and efficient Non-Ribosomal Peptide Synthetase assembly line. A thorough understanding of both the upstream precursor pathways and the core NRPS machinery is essential for any research or development effort in this area. While challenges in expressing these large enzymes and supplying sufficient precursors remain, the continuous development of synthetic biology tools, metabolic engineering strategies, and high-throughput analytical techniques is rapidly advancing the field.[23] The principles and protocols outlined in this guide provide a solid foundation for tapping into the vast biosynthetic potential of microorganisms to produce not only phenylalanyltyrosine but also a new generation of novel, engineered dipeptides for diverse applications in medicine and biotechnology.

References

-

Engineered Escherichia coli platforms for tyrosine-derivative production from phenylalanine using phenylalanine hydroxylase and tetrahydrobiopterin-regeneration system. (2023). Microbial Cell Factories. [Link]

-

In Vivo Production of Artificial Nonribosomal Peptide Products in the Heterologous Host Escherichia coli. (n.d.). Applied and Environmental Microbiology. [Link]

-

Characterization of the Pseudomonas aeruginosa Transcriptional Response to Phenylalanine and Tyrosine. (n.d.). Journal of Bacteriology. [Link]

-

Nonribosomal Peptide Synthetases Involved in the Production of Medically Relevant Natural Products. (n.d.). Medicinal Research Reviews. [Link]

-

In-Situ Purification of Non-Ribosomal Peptide Synthetases Assembly Line for Structural and Biochemical Studies. (2024). International Journal of Molecular Sciences. [Link]

-

Metabolic engineering for the production of l-phenylalanine in Escherichia coli. (2019). Biotechnology for Biofuels. [Link]

-

antiSMASH 8.0: extended gene cluster detection capabilities and analyses of chemistry, enzymology, and regulation. (2024). Nucleic Acids Research. [Link]

-

Metabolic engineering for the production of l-phenylalanine in Escherichia coli. (2019). ResearchGate. [Link]

-

Guidelines for Optimizing Type S Nonribosomal Peptide Synthetases. (2023). ACS Synthetic Biology. [Link]

-

Characterization of the Pseudomonas aeruginosa Transcriptional Response to Phenylalanine and Tyrosine. (2011). ResearchGate. [Link]

-

Region Results page. (n.d.). antiSMASH Documentation. [Link]

-

Biomimetic engineering of nonribosomal peptide synthesis. (2023). Biochemical Society Transactions. [Link]

-

Screening for Expressed Nonribosomal Peptide Synthetases and Polyketide Synthases Using LC-MS/MS-Based Proteomics. (n.d.). Methods in Molecular Biology. [Link]

-

Characterization of Nonribosomal Peptide Synthetases with NRPSsp. (n.d.). Methods in Molecular Biology. [Link]

-

Metabolic Engineering of Escherichia coli for High-Level Production of l-Phenylalanine. (2024). International Journal of Molecular Sciences. [Link]

-

Cell-free protein synthesis for nonribosomal peptide synthetic biology. (2024). Frontiers in Natural Products. [Link]

-

Chromosome Engineering To Generate Plasmid-Free Phenylalanine- and Tyrosine-Overproducing Escherichia coli Strains That Can Be Applied in the Generation of Aromatic-Compound-Producing Bacteria. (n.d.). Applied and Environmental Microbiology. [Link]

-

Isolation and Purification of a Hydrophobic Non-Ribosomal Peptide from an Escherichia coli Fermentation Broth. (2021). ResearchGate. [Link]

-

antiSMASH cluster visualization. (2024). MicroScope User Doc v3.18.1. [Link]

-

The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. (n.d.). Harvard Apparatus. [Link]

-

Peptide. (n.d.). Wikipedia. [Link]

-

KEGG PATHWAY Database. (n.d.). Kanehisa Laboratories. [Link]

-

Nonribosomal Peptide Synthesis Definitely Working Out of the Rules. (2022). International Journal of Molecular Sciences. [Link]

-

antiSMASH 4.0-improvements in chemistry prediction and gene cluster boundary identification. (2017). Technical University of Denmark. [Link]

-

Biosynthesis, structural diversification, and functional characterization of peptide natural products. (2024). Princeton Dataspace. [Link]

-

A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. (n.d.). W. R. Grace & Co.. [Link]

-

antiSMASH 6.0: improving cluster detection and comparison capabilities. (2021). Nucleic Acids Research. [Link]

-

Metabolic Engineering of Escherichia coli for l-Tyrosine Production by Expression of Genes Coding for the Chorismate Mutase Domain of the Native Chorismate Mutase-Prephenate Dehydratase and a Cyclohexadienyl Dehydrogenase from Zymomonas mobilis. (n.d.). Applied and Environmental Microbiology. [Link]

-

Engineering of Specific Single-Module Nonribosomal Peptide Synthetases of the RXP Type for the Production of Defined Peptides. (2022). ACS Synthetic Biology. [Link]

Sources

- 1. KEGG PATHWAY Database [genome.jp]

- 2. Chromosome Engineering To Generate Plasmid-Free Phenylalanine- and Tyrosine-Overproducing Escherichia coli Strains That Can Be Applied in the Generation of Aromatic-Compound-Producing Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metabolic engineering for the production of l-phenylalanine in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metabolic Engineering of Escherichia coli for l-Tyrosine Production by Expression of Genes Coding for the Chorismate Mutase Domain of the Native Chorismate Mutase-Prephenate Dehydratase and a Cyclohexadienyl Dehydrogenase from Zymomonas mobilis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Peptide - Wikipedia [en.wikipedia.org]

- 6. Nonribosomal Peptide Synthetases Involved in the Production of Medically Relevant Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 7. portlandpress.com [portlandpress.com]

- 8. Frontiers | Cell-free protein synthesis for nonribosomal peptide synthetic biology [frontiersin.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Metabolic Engineering of Escherichia coli for High-Level Production of l-Phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Engineered Escherichia coli platforms for tyrosine-derivative production from phenylalanine using phenylalanine hydroxylase and tetrahydrobiopterin-regeneration system - PMC [pmc.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. antiSMASH 6.0: improving cluster detection and comparison capabilities - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Results page - antiSMASH Documentation [docs.antismash.secondarymetabolites.org]

- 15. microscope.readthedocs.io [microscope.readthedocs.io]

- 16. Characterization of Nonribosomal Peptide Synthetases with NRPSsp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

- 18. In Vivo Production of Artificial Nonribosomal Peptide Products in the Heterologous Host Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. harvardapparatus.com [harvardapparatus.com]

- 21. hplc.eu [hplc.eu]

- 22. Screening for Expressed Nonribosomal Peptide Synthetases and Polyketide Synthases Using LC-MS/MS-Based Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Phenylalanyltyrosine Peptide Bond: Characteristics, Synthesis, and Analysis

Introduction

The dipeptide phenylalanyltyrosine (Phe-Tyr) serves as a fundamental model for understanding peptide chemistry, driven by the unique physicochemical properties of its constituent aromatic amino acids.[1] The bond linking phenylalanine and tyrosine is not merely a covalent linkage but a complex chemical entity whose characteristics dictate the dipeptide's conformation, reactivity, and biological interactions. The hydrophobic nature of the phenylalanine side chain, combined with the hydrogen-bonding capability and redox activity of the tyrosine phenol group, creates a microenvironment with significant implications for peptide structure and function.[2][3]

This guide provides a comprehensive technical exploration of the Phe-Tyr peptide bond. We will dissect its core structural and electronic properties, detail methodologies for its chemical synthesis, explore its susceptibility to cleavage, and outline the key analytical techniques for its characterization. This document is intended for researchers, chemists, and drug development professionals who require a deep, mechanistically-grounded understanding of this critical peptide linkage.

Part 1: Physicochemical and Structural Characteristics

The peptide bond (or amide bond) is the cornerstone of peptide and protein structure. Its properties in the Phe-Tyr context are influenced by both the intrinsic nature of the amide linkage and the steric and electronic contributions of the adjacent bulky, aromatic side chains.

Electronic and Geometric Properties

The C-N bond in a peptide linkage exhibits significant partial double bond character due to resonance delocalization of the nitrogen lone pair electrons with the carbonyl pi-system. This resonance imparts several key features:

-

Planarity: The six atoms comprising the peptide bond unit (Cα-C'-O-N-H-Cα) are coplanar. This rigidity restricts the conformational freedom of the polypeptide backbone.

-

Bond Length: The C-N bond length is approximately 1.33 Å, which is shorter than a typical C-N single bond (~1.47 Å) but longer than a C=N double bond (~1.27 Å).

-

Dipole Moment: The resonance creates a significant dipole moment, with the oxygen atom bearing a partial negative charge and the nitrogen atom a partial positive charge.

The trans conformation, where the Cα atoms are on opposite sides of the C-N bond, is overwhelmingly favored over the cis conformation due to severe steric hindrance between the side chains in the cis form.

Conformational Landscape

While the peptide bond itself is rigid, rotation can occur around the N-Cα (phi, φ) and Cα-C' (psi, ψ) bonds. The sterically allowed combinations of φ and ψ angles are visualized on a Ramachandran plot. For Phe-Tyr, the bulky benzyl and p-hydroxybenzyl side chains significantly restrict the allowed φ and ψ angles, favoring conformations within the extended β-sheet and α-helical regions of the plot. Computational studies, such as those using density functional theory, are employed to determine the lowest energy conformations by mapping the potential energy surface as a function of dihedral angles.[4][5]

Thermodynamics of Hydrolysis

The hydrolysis of a peptide bond is a thermodynamically favorable process, yet it is kinetically extremely slow in the absence of a catalyst, with an estimated half-life of hundreds of years at neutral pH.[6] The activation energy for uncatalyzed hydrolysis is high, typically in the range of 96 to 105 kJ/mol.[7]

The enthalpy of hydrolysis (ΔH) is sensitive to the specific bond and environmental factors like temperature.[8][9] For many peptide bonds, the process is slightly endothermic, but for weaker bonds, it can be exothermic.[7][10] An increase in temperature can shift the enthalpy of hydrolysis for some bonds from exothermic to endothermic, thereby favoring their cleavage according to Le Chatelier's principle.[7][8]

| Property | Typical Value | Significance in Phe-Tyr |

| C-N Bond Length | ~1.33 Å | Shorter than a single bond, indicating partial double bond character and rigidity. |

| Omega (ω) Angle | ~180° (trans) | The bulky aromatic side chains create strong steric repulsion, making the trans form highly stable. |

| Uncatalyzed Hydrolysis t½ | Hundreds of years | Highlights the kinetic stability of the bond and the necessity of catalysts (enzymes, acid, base) for cleavage.[6] |

| Activation Energy (Uncatalyzed) | 96-105 kJ/mol | A high kinetic barrier that prevents spontaneous degradation.[7] |

Part 2: Synthesis of the Phenylalanyltyrosine Dipeptide

The controlled, regioselective formation of a specific peptide bond is the central challenge of peptide synthesis. Solid-Phase Peptide Synthesis (SPPS), pioneered by Bruce Merrifield, is the standard methodology for this task. The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is most common due to its use of a milder base for deprotection.

Experimental Protocol: Fmoc-SPPS of Phe-Tyr

This protocol describes the manual synthesis of H-Phe-Tyr-OH.

Objective: To synthesize phenylalanyltyrosine using Fmoc-based solid-phase chemistry.

Materials:

-

Fmoc-Tyr(tBu)-Wang resin

-

Fmoc-Phe-OH

-

Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Deprotection Reagent: 20% Piperidine in DMF (N,N-Dimethylformamide)

-

Solvents: DMF, DCM (Dichloromethane)

-

Cleavage Cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% Water

-

Washing Solvents: DMF, DCM, Methanol

-

Kaiser Test reagents for monitoring coupling completion.

Methodology:

-

Resin Preparation:

-

Place Fmoc-Tyr(tBu)-Wang resin in a reaction vessel.

-

Swell the resin in DMF for 30 minutes. The tert-butyl (tBu) group on the tyrosine hydroxyl is a protecting group to prevent side reactions.

-

-

Fmoc Deprotection (Cycle 1):

-

Drain the DMF.

-

Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

-

Drain and repeat with a second 20% piperidine wash for 15 minutes. This removes the Fmoc group from the Tyr residue, exposing the free amine for the next coupling step.

-

Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove all residual piperidine.

-

-

Coupling (Cycle 2 - Phenylalanine):

-

In a separate vial, pre-activate Fmoc-Phe-OH (3 eq.) by dissolving it with HBTU/HOBt (3 eq.) and DIPEA (6 eq.) in DMF. Allow to react for 2-3 minutes. The formation of an activated ester is critical for efficient amide bond formation.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate at room temperature for 1-2 hours.

-

Perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. If positive (blue beads), extend the coupling time or perform a second coupling.

-

Wash the resin with DMF (3x) and DCM (3x).

-

-

Final Deprotection:

-

Perform a final Fmoc deprotection as described in step 2 to remove the Fmoc group from the N-terminal Phenylalanine.

-

-

Cleavage and Side-Chain Deprotection:

-

Wash the resin with DCM and dry it under a stream of nitrogen.

-

Add the cleavage cocktail (TFA/TIS/H2O) to the resin. TFA cleaves the peptide from the resin and removes the tBu protecting group from Tyr. TIS acts as a scavenger to trap reactive cations generated during deprotection.

-

Agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the crude peptide.

-

Precipitate the crude peptide by adding it to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

-

-

Purification and Verification:

-

Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

-

Purify using preparative Reverse-Phase HPLC.

-

Verify the mass of the purified peptide using Mass Spectrometry (e.g., ESI-MS or MALDI-TOF).[11]

-

SPPS Workflow Diagram

Caption: Workflow for the Solid-Phase Peptide Synthesis (SPPS) of Phe-Tyr.

Part 3: Chemical Reactivity and Cleavage

While kinetically stable, the Phe-Tyr peptide bond can be cleaved under specific chemical or enzymatic conditions. The method of cleavage is chosen based on the desired level of specificity.

Non-Specific Chemical Hydrolysis

-

Acid Hydrolysis: Typically performed using 6M HCl at >100°C for several hours. This method is highly effective but non-specific, cleaving all peptide bonds and destroying some amino acid side chains (like Tryptophan).

-

Base Hydrolysis: Using NaOH or Ba(OH)2 can also cleave peptide bonds but often leads to racemization of the amino acids.

Specific Enzymatic Cleavage (Proteolysis)

Proteases offer exceptional specificity, recognizing and cleaving peptide bonds at or near particular amino acid residues.[6] For Phe-Tyr, the most relevant protease is Chymotrypsin .

-

Mechanism of Chymotrypsin: Chymotrypsin is a serine protease that preferentially cleaves peptide bonds on the C-terminal side of large hydrophobic residues, including Phenylalanine, Tyrosine, and Tryptophan.[6] Its active site contains a "hydrophobic pocket" that accommodates the aromatic side chain of the Phe residue in the Phe-Tyr dipeptide, positioning the adjacent peptide bond for nucleophilic attack by the catalytic serine residue.

Caption: Chymotrypsin specifically cleaves the peptide bond C-terminal to Phenylalanine.

Site-Selective Chemical Cleavage

Modern chemical biology has developed reagents for the selective cleavage of peptides at specific residues. For instance, a novel method utilizes Dess-Martin periodinane to achieve selective cleavage of the N-terminal amide bond of tyrosine under mild conditions.[12] This oxidative cleavage proceeds with high site-selectivity and generates a unique hyperoxidized tyrosine motif on the C-terminal fragment, offering a powerful tool for peptide sequencing and modification.[12]

Part 4: Analytical Techniques for Characterization

A suite of analytical methods is required to confirm the identity, purity, structure, and conformation of the synthesized Phe-Tyr dipeptide.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful technique for determining the solution-state structure and conformation of peptides.[13]

-

1D ¹H NMR: Provides information on the chemical environment of each proton. The aromatic protons of Phe and Tyr appear in the ~7.0-7.4 ppm region, while the α-protons are typically found between 4.0-4.5 ppm. The order of the amino acids influences the chemical shifts of the α-protons.[14]

-

2D NMR (e.g., COSY): Correlation Spectroscopy (COSY) reveals scalar coupling between protons, allowing for the unambiguous assignment of protons within each amino acid's spin system, thus confirming the connectivity and sequence.[14][15]

-

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of the peptide bond through its characteristic vibrational modes.

-

Amide I band: (~1650 cm⁻¹) Primarily due to the C=O stretching vibration.

-

Amide II band: (~1550 cm⁻¹) Arises from N-H bending and C-N stretching vibrations.[16]

-

-

UV-Vis and Fluorescence Spectroscopy: The aromatic side chains dominate the UV spectrum of Phe-Tyr.

-

UV Absorption: Phenylalanine has a characteristic absorption maximum around 258 nm, while Tyrosine absorbs more strongly around 275-280 nm. This can be used for quantification.[11]

-

Fluorescence: Tyrosine is fluorescent (excitation ~275 nm, emission ~303 nm), whereas Phenylalanine's fluorescence is much weaker. This property is sensitive to the local environment and can be used in binding studies.[17]

-

Mass Spectrometry (MS)

Mass spectrometry is indispensable for peptide analysis, providing precise molecular weight and sequence information.[18][19]

-

Protocol Outline: ESI-MS for Molecular Weight Verification

-

Sample Preparation: Dissolve the purified peptide in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Infusion: Infuse the sample into an Electrospray Ionization (ESI) source. ESI generates charged molecular ions (e.g., [M+H]⁺) with minimal fragmentation.

-

Mass Analysis: Analyze the mass-to-charge (m/z) ratio of the ions.

-

Data Interpretation: The molecular weight of Phe-Tyr is 328.4 g/mol .[1] The primary ion observed should correspond to this mass (e.g., a peak at m/z 329.4 for the [M+H]⁺ ion).

-

-

Tandem MS (MS/MS) for Sequencing: In MS/MS, the parent [M+H]⁺ ion is isolated, fragmented (typically via collision-induced dissociation), and the fragment ions are analyzed. Cleavage occurs primarily at the peptide bond, generating a ladder of b-ions (containing the N-terminus) and y-ions (containing the C-terminus), which allows for the direct reading of the amino acid sequence.

X-ray Crystallography

X-ray crystallography provides an atomic-resolution view of the peptide's structure in the solid state, yielding precise data on bond lengths, bond angles, and conformation.[20] While powerful, it requires the peptide to be crystallized, which can be a significant bottleneck.[21][22]

Sources

- 1. Phe-Tyr | C18H20N2O4 | CID 515709 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. technologynetworks.com [technologynetworks.com]

- 3. Tyrosine‐Rich Peptides as a Platform for Assembly and Material Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Proteolysis - Wikipedia [en.wikipedia.org]

- 7. Thermodynamic and Vibrational Aspects of Peptide Bond Hydrolysis and Their Potential Relationship to the Harmfulness of Infrared Radiation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Thermodynamic and Vibrational Aspects of Peptide Bond Hydrolysis and Their Potential Relationship to the Harmfulness of Infrared Radiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. A Diphenylalanine Based Pentapeptide with Fibrillating Self-Assembling Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A novel tyrosine hyperoxidation enables selective peptide cleavage - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benthamdirect.com [benthamdirect.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. chemrxiv.org [chemrxiv.org]

- 16. Structural Properties of Phenylalanine-Based Dimers Revealed Using IR Action Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. A highly accurate mass spectrometry method for the quantification of phenylalanine and tyrosine on dried blood spots: Combination of liquid chromatography, phenylalanine/tyrosine-free blood calibrators and multi-point/dynamic calibration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. bibliotekanauki.pl [bibliotekanauki.pl]

- 21. A Newcomer’s Guide to Peptide Crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 22. journals.iucr.org [journals.iucr.org]

Methodological & Application

Application Note: A Robust HPLC Method for the Quantification of Phenylalanyltyrosine

Abstract

This application note presents a detailed, reliable, and validated High-Performance Liquid Chromatography (HPLC) method for the quantification of the dipeptide Phenylalanyltyrosine. Designed for researchers, scientists, and professionals in drug development, this document provides a comprehensive protocol based on reversed-phase chromatography with UV detection. We delve into the rationale behind methodological choices, from sample preparation to chromatographic conditions, ensuring both technical accuracy and practical, field-proven insights. The protocols herein are structured to be self-validating, offering a robust starting point for routine analysis and further method development.

Introduction and Scientific Background

Phenylalanyltyrosine is a dipeptide composed of the amino acids phenylalanine and tyrosine. Its accurate quantification is critical in various fields, including pharmaceutical development, nutritional science, and metabolic research. In drug development, it may be studied as a therapeutic agent, a biomarker, or a component of a drug formulation. In nutritional studies, its presence and concentration in dietary supplements or protein hydrolysates are of significant interest.

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the separation and quantification of peptides and amino acids.[1] Its high resolution and sensitivity make it ideal for analyzing complex biological and chemical matrices. Reversed-phase HPLC (RP-HPLC), in particular, is a fundamental tool for peptide analysis, separating molecules based on their hydrophobicity.[2][3] This method leverages the hydrophobic nature of the Phenylalanyltyrosine side chains for effective separation from polar and non-polar impurities.

The primary challenge in quantifying Phenylalanyltyrosine, especially in biological samples, is the removal of interfering substances from the sample matrix, such as proteins, salts, and lipids.[4] This application note addresses this by outlining a straightforward yet effective sample preparation protocol involving protein precipitation, a common and efficient technique for cleaning up biological samples prior to HPLC analysis.[4][5]

Principle of the Method: Reversed-Phase HPLC

The separation mechanism is based on the partitioning of Phenylalanyltyrosine between a non-polar stationary phase (a C18 silica-based column) and a polar mobile phase.[3] The dipeptide is introduced into the HPLC system in a highly aqueous mobile phase, which promotes its binding to the hydrophobic C18 stationary phase.

An organic modifier (acetonitrile) is then gradually introduced into the mobile phase in a gradient. This increase in mobile phase hydrophobicity weakens the interaction between the dipeptide and the stationary phase, causing it to elute from the column.[3] Molecules with greater hydrophobicity will be retained longer on the column. An ion-pairing agent, trifluoroacetic acid (TFA), is added to the mobile phase to improve peak shape and resolution by neutralizing charged sites on the silica support and forming neutral ion pairs with the analyte.

Detection is achieved using a UV detector set at a low wavelength (210-220 nm), where the peptide bond absorbs strongly, providing excellent sensitivity for quantification.

Experimental Workflow and Protocols

The overall workflow for the quantification of Phenylalanyltyrosine is depicted below. This process ensures the removal of interfering matrix components and provides a clean extract for accurate chromatographic analysis.

Figure 1. Experimental workflow for Phenylalanyltyrosine quantification.

Materials and Reagents

-

Phenylalanyltyrosine standard (≥98% purity)

-

Acetonitrile (HPLC grade)

-

Trifluoroacetic acid (TFA), (HPLC grade)

-

Water (HPLC grade or Milli-Q)

-

Biological matrix (e.g., human plasma, serum)

-

0.22 µm syringe filters (PVDF or similar)

Preparation of Standards and Calibrators

The foundation of accurate quantification is a precise calibration curve. This is constructed using a series of standards of known concentrations.

-

Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of Phenylalanyltyrosine standard and dissolve it in 10 mL of HPLC-grade water. This can be stored at -20°C for up to one month.

-

Working Stock Solution (100 µg/mL): Dilute 1 mL of the primary stock solution with 9 mL of Mobile Phase A (see section 3.4).

-

Calibration Standards: Perform serial dilutions of the working stock solution with Mobile Phase A to prepare a series of calibration standards. A typical concentration range might be 0.5, 1, 5, 10, 25, 50, and 100 µg/mL.

Sample Preparation Protocol (from Plasma)

This protocol is designed to remove proteins, which are a major source of interference in biological samples.[6]

-

Thaw Sample: Thaw frozen plasma samples at room temperature.

-

Aliquot: Pipette 200 µL of the plasma sample into a 1.5 mL microcentrifuge tube.

-

Protein Precipitation: Add 600 µL of ice-cold acetonitrile to the plasma sample. The 1:3 ratio of sample to acetonitrile ensures efficient protein precipitation.

-

Vortex: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and complete precipitation of proteins.

-

Centrifugation: Centrifuge the tube at 12,000 x g for 10 minutes at 4°C. This will form a tight pellet of precipitated protein at the bottom of the tube.

-

Supernatant Collection: Carefully collect the clear supernatant without disturbing the protein pellet and transfer it to a clean tube.

-

Filtration: Filter the supernatant through a 0.22 µm syringe filter directly into an HPLC vial. This removes any remaining particulate matter that could clog the HPLC column.[5] The sample is now ready for injection.

HPLC Instrumentation and Conditions

The following parameters provide a robust starting point for the analysis. Optimization may be required depending on the specific HPLC system and sample matrix.

| Parameter | Recommended Setting |

| HPLC System | An isocratic or gradient-capable HPLC system with a UV/Vis or DAD detector. |

| Column | Reversed-Phase C18, 4.6 x 150 mm, 5 µm particle size. |

| Mobile Phase A | 0.1% (v/v) TFA in Water |

| Mobile Phase B | 0.1% (v/v) TFA in Acetonitrile |

| Gradient Program | 0-2 min: 5% B; 2-12 min: 5% to 40% B; 12-13 min: 40% to 95% B; 13-15 min: 95% B; 15-16 min: 95% to 5% B; 16-20 min: 5% B (Re-equilibration) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection | UV at 215 nm |

| Injection Volume | 20 µL |

| Run Time | 20 minutes |

Rationale for Parameter Selection:

-

C18 Column: Provides excellent hydrophobic retention for peptides.[2]

-

TFA: Acts as an ion-pairing agent to improve peak symmetry and reproducibility.

-

Gradient Elution: Necessary to ensure elution of the dipeptide with a good peak shape and to clean the column of more hydrophobic matrix components after each injection.[3]

-

UV Detection at 215 nm: This wavelength offers high sensitivity due to the strong absorbance of the peptide bond.

Data Analysis and System Validation

Quantification

Quantification is based on the peak area of the Phenylalanyltyrosine analyte.

-

Calibration Curve: Inject the prepared calibration standards and record the peak area for each concentration. Plot the peak area (y-axis) against the concentration (x-axis).

-

Linear Regression: Perform a linear regression on the calibration data. The resulting equation (y = mx + c) and the correlation coefficient (R²) are used to determine the quality of the curve. An R² value > 0.995 is typically required.

-

Sample Analysis: Inject the prepared samples. Using the peak area obtained for Phenylalanyltyrosine in the sample, calculate its concentration using the regression equation from the calibration curve. Remember to account for the initial dilution factor from the sample preparation step.

Method Performance Characteristics (Illustrative)

A validated method should demonstrate acceptable performance in terms of linearity, accuracy, precision, and sensitivity. The table below shows typical acceptance criteria.

| Parameter | Typical Acceptance Criteria |

| Linearity (R²) | ≥ 0.995 |

| Retention Time (RT) | Expected around 8-10 minutes (varies with system) |

| Precision (%RSD) | Intra-day < 5%; Inter-day < 10% |

| Accuracy (% Recovery) | 90-110% |

| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10. Should be determined experimentally. |

| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3. Should be determined experimentally. |

Advanced Considerations and Troubleshooting

-

Alternative Detection: For enhanced sensitivity and selectivity, especially in complex biological matrices, fluorescence detection can be employed. Phenylalanyltyrosine possesses natural fluorescence due to its aromatic rings. Typical wavelengths would be an excitation of ~210-215 nm and an emission of ~302 nm.[7][8]

-

Peak Tailing/Splitting: Poor peak shape can result from column degradation, sample matrix effects, or inappropriate mobile phase pH. Ensure the use of a high-quality C18 column and fresh mobile phases. The inclusion of 0.1% TFA is critical to mitigate these issues.

-

Matrix Effects: If significant signal suppression or enhancement is observed, further sample cleanup may be necessary. Solid-Phase Extraction (SPE) offers a more targeted cleanup approach than simple protein precipitation and can be explored for challenging matrices.[9]

Conclusion

This application note provides a comprehensive and scientifically grounded HPLC method for the quantification of Phenylalanyltyrosine. By following the detailed protocols for sample preparation, chromatographic separation, and data analysis, researchers can achieve accurate and reproducible results. The method is designed to be a robust starting point, with clear explanations of the principles and parameters to allow for logical troubleshooting and adaptation to specific laboratory needs.

References

-

Eagle Biosciences. Phenylalanine, Tyrosine & Tryptophan HPLC Assay. Eagle Biosciences. Available at: [Link]

-

Thammasat University. Determination of Phenylalanine and Tyrosine using High Performance Liquid Chromatography. TU e-Thesis. Available at: [Link]

-

Neurauter, G., et al. (2013). Simultaneous measurement of phenylalanine and tyrosine by high performance liquid chromatography (HPLC) with fluorescence detection. Clinical Biochemistry, 46(18), 1848-51. Available at: [Link]

-

ResearchGate. HPLC chromatograms of phenylalanine and tyrosine from the standard.... ResearchGate. Available at: [Link]

-

Belton, P. S., et al. (1998). Measurement of phenylalanine and tyrosine in plasma by high-performance liquid chromatography using the inherent fluorescence of aromatic amino acids. Annals of Clinical Biochemistry, 35(Pt 6), 772-7. Available at: [Link]

-

Hilton, M. A. (1985). HPLC assay of phenylalanine and tyrosine in blood spots on filter paper. Journal of Inherited Metabolic Disease, 8(3), 115-8. Available at: [Link]

-

Kand'ár, R., & Záková, P. (2009). Determination of Phenylalanine and Tyrosine in Plasma and Dried Blood Samples Using HPLC With Fluorescence Detection. Journal of Chromatographic Science, 47(9), 785-9. Available at: [Link]

-

Wang, L. Peptide analysis using reverse phase liquid chromatography. Separation Science. Available at: [Link]

-

Agilent Technologies. A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Agilent Technologies. Available at: [Link]

-

Biotage. Bioanalytical sample preparation. Biotage. Available at: [Link]

-

Henzel, W. J., & Stults, J. T. (2001). Reversed-phase isolation of peptides. Current Protocols in Protein Science, Chapter 11, Unit 11.6. Available at: [Link]

-

American Pharmaceutical Review. New Trends in Sample Preparation for Bioanalysis. American Pharmaceutical Review. Available at: [Link]

-

Kamal, A. H., et al. (2022). Current developments of bioanalytical sample preparation techniques in pharmaceuticals. Microchemical Journal, 175, 107190. Available at: [Link]

-

Agilent Technologies. Sample preparation in a bioanalytical workflow – part 1. YouTube. Available at: [Link]

Sources

- 1. hplc.eu [hplc.eu]

- 2. Reversed-phase isolation of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]

- 4. Current developments of bioanalytical sample preparation techniques in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biotage.com [biotage.com]

- 6. eaglebio.com [eaglebio.com]

- 7. Simultaneous measurement of phenylalanine and tyrosine by high performance liquid chromatography (HPLC) with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Measurement of phenylalanine and tyrosine in plasma by high-performance liquid chromatography using the inherent fluorescence of aromatic amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

Application Note: A Detailed Protocol for the Solid-Phase Synthesis of Phenylalanyltyrosine

Abstract

This comprehensive guide provides a detailed protocol for the solid-phase synthesis of the dipeptide Phenylalanyltyrosine (Phe-Tyr). Leveraging the widely adopted Fmoc/tBu strategy, this document offers researchers, scientists, and drug development professionals a robust framework for the efficient and high-purity synthesis of this important peptide sequence. The protocol details each critical stage, from resin selection and preparation to amino acid coupling, deprotection, cleavage, and final product purification and characterization. Explanations for the selection of reagents and reaction conditions are provided to enhance the user's understanding of the underlying chemical principles, ensuring a reproducible and reliable synthesis outcome.

Introduction: The Significance of Phenylalanyltyrosine and the Power of Solid-Phase Synthesis

Phenylalanyltyrosine is a dipeptide composed of the amino acids Phenylalanine and Tyrosine. This sequence is of interest in various fields of biochemical and pharmaceutical research, serving as a fundamental building block for larger peptides and peptidomimetics, and as a subject of study in its own right for its physicochemical properties and potential biological activities.

Solid-Phase Peptide Synthesis (SPPS), pioneered by R. Bruce Merrifield, has revolutionized the way peptides are synthesized.[1] This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support or resin.[1] The key advantage of SPPS lies in the ability to drive reactions to completion by using an excess of soluble reagents, which can then be easily removed by simple filtration and washing, thus avoiding complex purification steps after each coupling.[1] This application note will focus on the Fmoc (9-fluorenylmethyloxycarbonyl) protecting group strategy, a cornerstone of modern SPPS due to its mild deprotection conditions.[2]

Foundational Principles of Fmoc-Based Solid-Phase Peptide Synthesis

The successful synthesis of Phenylalanyltyrosine hinges on a cyclical process involving three core steps: the deprotection of the N-terminal Fmoc group, the coupling of the next Fmoc-protected amino acid, and thorough washing of the resin.[1]

-

The Solid Support (Resin): The choice of resin is critical as it determines the C-terminal functionality of the resulting peptide.[3] For the synthesis of a peptide with a C-terminal carboxylic acid, such as Phenylalanyltyrosine, Wang resin is a suitable choice.[3] This protocol will utilize a pre-loaded Fmoc-Tyr(tBu)-Wang resin, which conveniently serves as the starting point for the synthesis.[4] The tert-butyl (tBu) group on the Tyrosine side chain is a protecting group that prevents unwanted side reactions.[5]

-

The Nα-Fmoc Protecting Group: The Fmoc group is an acid-labile protecting group for the α-amino group of the amino acid. It is stable to the acidic conditions used for cleavage from the resin but is readily removed by a secondary amine base, typically piperidine.[1]

-

Side-Chain Protecting Groups: Many amino acid side chains are reactive and must be protected to prevent side reactions during synthesis.[1] In this protocol, the hydroxyl group of Tyrosine is protected with a tert-butyl (tBu) group, which is cleaved simultaneously with the peptide from the resin using a strong acid like trifluoroacetic acid (TFA).[5]

-

The Coupling Reaction: The formation of the peptide bond is a dehydration reaction that requires an activating agent to convert the carboxylic acid of the incoming amino acid into a more reactive species.[6] Common coupling reagents include carbodiimides like N,N'-diisopropylcarbodiimide (DIC) and uronium/aminium salts such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).[7][8] The addition of a nucleophilic catalyst like 1-hydroxybenzotriazole (HOBt) can improve coupling efficiency and reduce racemization.[7][8]

Visualizing the Synthesis Workflow

The following diagrams illustrate the key stages in the solid-phase synthesis of Phenylalanyltyrosine.

Figure 1: Overall workflow for the solid-phase synthesis of Phenylalanyltyrosine.

Sources

- 1. peptide.com [peptide.com]

- 2. researchgate.net [researchgate.net]

- 3. chem.uci.edu [chem.uci.edu]

- 4. peptide.com [peptide.com]

- 5. merckmillipore.com [merckmillipore.com]

- 6. luxembourg-bio.com [luxembourg-bio.com]

- 7. peptide.com [peptide.com]

- 8. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]

Application Notes and Protocols: Phenylalanyltyrosine as a Versatile Substrate for Enzymatic Assays

Introduction: The Scientific Rationale for Employing Phenylalanyltyrosine in Protease Assays

In the landscape of drug discovery and fundamental enzymatic research, the selection of an appropriate substrate is paramount for the development of robust and reliable assays. The dipeptide, L-Phenylalanyl-L-tyrosine, offers a unique and strategic choice as a substrate for studying the kinetics and inhibition of specific proteases. Its structure, composed of two aromatic amino acids, makes it an ideal target for endopeptidases with a preference for cleaving at the C-terminus of hydrophobic residues, most notably chymotrypsin.[1][2][3][4] Furthermore, its exposed C-terminal tyrosine residue renders it a suitable substrate for exopeptidases such as carboxypeptidase A.[5]

This guide provides a comprehensive overview and detailed protocols for the utilization of L-Phenylalanyl-L-tyrosine in enzymatic assays, tailored for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of its enzymatic cleavage, explore various detection methodologies, and present adaptable protocols for both kinetic characterization and inhibitor screening.

Enzymatic Hydrolysis of Phenylalanyltyrosine: A Tale of Two Proteases

The enzymatic cleavage of L-Phenylalanyl-L-tyrosine can be catalyzed by at least two distinct classes of proteases, each with its specific mode of action. Understanding these differences is crucial for designing and interpreting experimental results.

-

Chymotrypsin: An Endopeptidase with Aromatic Specificity Chymotrypsin, a serine protease, preferentially cleaves peptide bonds on the C-terminal side of aromatic amino acids such as phenylalanine, tyrosine, and tryptophan.[1][2][4] In the case of L-Phenylalanyl-L-tyrosine, chymotrypsin catalyzes the hydrolysis of the peptide bond between the phenylalanine and tyrosine residues.

-

Carboxypeptidase A: An Exopeptidase Targeting the C-Terminus Carboxypeptidase A is a metallo-exopeptidase that sequentially removes amino acids from the C-terminus of a peptide chain. When presented with L-Phenylalanyl-L-tyrosine, carboxypeptidase A will cleave the C-terminal tyrosine, leaving behind a phenylalanine residue.

The distinct cleavage patterns of these two enzymes necessitate different approaches for assay design and data interpretation, as detailed in the following sections.

Assay Development: Principles and Methodologies

The hydrolysis of L-Phenylalanyl-L-tyrosine results in the formation of its constituent amino acids, L-phenylalanine and L-tyrosine. The detection of these products, or the disappearance of the substrate, forms the basis of the enzymatic assay. Several methods can be employed, each with its own advantages and considerations.

Spectrophotometric Assays: A Continuous Monitoring Approach